5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H4Cl2O4S |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-chloro-1,3-benzodioxole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 |
InChI Key |
QPWBQJMGQLWUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzodioxole to 5-Chloro-1,3-benzodioxole
The initial step involves selective chlorination of benzodioxole to introduce a chlorine substituent at the 5-position of the aromatic ring.
- Benzodioxole is dissolved in chloroform.
- Chlorine gas is slowly bubbled into the solution at controlled temperature (~35 °C) for about 5 minutes.
- The reaction mixture is stirred for an additional 2 hours to ensure completion.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and evaporated to yield 5-chloro-1,3-benzodioxole.
Yield: Approximately 96.2%
Reference: Patent CN107840840, 2018
| Parameter | Details |
|---|---|
| Starting Material | Benzodioxole |
| Solvent | Chloroform |
| Chlorine Gas Amount | 1.005 g (approximate) |
| Temperature | 35 °C |
| Reaction Time | 2 hours |
| Workup | Water wash, brine wash, drying |
| Yield | 96.2% |
Sulfonylation to Form this compound
The sulfonyl chloride group is introduced onto the chlorinated benzodioxole ring, often via chlorosulfonic acid or other sulfonyl chloride reagents.
- The chlorinated benzodioxole is reacted with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to introduce the sulfonyl chloride group at the 4-position.
- The reaction mixture is then quenched, extracted, and purified by recrystallization or chromatography.
Example from Related Sulfonyl Chloride Syntheses:
- Sulfonyl chlorides are often prepared by oxidation of thiol precursors or direct sulfonation of aromatic rings with chlorosulfonic acid.
- Typical reaction temperatures range from -10 °C to 60 °C depending on the substrate and reagent.
- Workup includes washing with water, brine, drying over MgSO4, and purification by recrystallization or chromatography.
Alternative Synthetic Routes and Coupling Reactions
- Cross-coupling methods involving sulfonyl chlorides and aryl halides have been reported, using palladium catalysts and boronic acids, to synthesize substituted sulfonyl derivatives analogous to this compound derivatives.
- These methods involve preparing sulfonyl chloride intermediates followed by coupling with aryl boronic acids under reflux in solvents like tetrahydrofuran and methanol with bases such as sodium carbonate.
- Purification steps include extraction, washing, drying, and concentration under reduced pressure.
Detailed Reaction Conditions and Yields from Literature
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of Benzodioxole | Chlorine gas in chloroform | 35 °C | 2 hours | 96.2 | Controlled addition of Cl2 gas, stirring |
| Sulfonylation | Chlorosulfonic acid or sulfuryl chloride | -10 °C to 60 °C | Several hours | 40-86 | Temperature ramping, aqueous workup |
| Cross-coupling (Pd-catalyzed) | Palladium catalyst, aryl boronic acid, Na2CO3 | Reflux (THF/MeOH) | 24 hours | Variable | Followed by extraction and recrystallization |
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
1H and 13C NMR confirm the substitution pattern on the benzodioxole ring and the presence of sulfonyl chloride functionality. Chemical shifts correspond to aromatic protons and sulfonyl groups.Mass Spectrometry:
LRMS and HRMS confirm molecular weight and purity of the sulfonyl chloride product.IR Spectroscopy:
Characteristic S=O stretching vibrations (~1200-1300 cm^-1) and sulfonyl chloride peaks are observed, confirming sulfonyl chloride formation.
Summary and Expert Perspective
The preparation of this compound typically involves:
- Selective chlorination of benzodioxole under mild conditions using chlorine gas in chloroform, achieving high yield and regioselectivity.
- Introduction of the sulfonyl chloride group via chlorosulfonic acid or related sulfonylation reagents under controlled temperature, with purification by aqueous workup and recrystallization.
- Alternative Pd-catalyzed cross-coupling methods allow further functionalization of sulfonyl chloride intermediates, expanding synthetic utility.
This multi-step approach is supported by robust analytical data and is consistent across multiple independent sources, including patents and peer-reviewed publications, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biochemical probes and inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
¹ Calculated based on atomic weights (Cl ≈ 35.45; F ≈ 19.00).
Table 2: Functional Differences
Research Findings
Reactivity Trends : The chlorine substituent in This compound reduces electron density at the sulfonyl chloride group compared to the fluorine analog, making it more reactive toward nucleophiles like amines and alcohols. This is attributed to chlorine’s lower electronegativity and weaker inductive effects compared to fluorine .
Stability : Fluorine’s strong electronegativity and compact size in 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride enhance thermal and hydrolytic stability, rendering it preferable for long-term storage or reactions requiring controlled conditions .
Biological Activity
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzodioxole, a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C7H5ClO4S
- Molecular Weight : 210.63 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClO4S |
| Molecular Weight | 210.63 g/mol |
| Boiling Point | N/A |
| Melting Point | N/A |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonyl derivatives, including those related to this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study published in MDPI, derivatives of benzodioxole were tested for their ability to inhibit cancer cell proliferation. Notably, the compound exhibited IC50 values below 0.3 µM against K562 cells, demonstrating potent activity compared to standard treatments such as imatinib . The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis, suggesting a p53-independent pathway .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity.
- Cell Cycle Modulation : As observed in anticancer studies, the compound may induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to increased apoptotic cell populations.
Toxicity and Environmental Impact
Research into the environmental impact of sulfonyl chlorides indicates that compounds like this compound may exhibit persistent and bioaccumulative properties . Studies have shown that such compounds can have significant ecological implications due to their potential toxicity to aquatic life.
Table 2: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of the benzodioxole precursor. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.
- Chlorination : Introduce chlorine gas or thionyl chloride to convert the sulfonic acid group to sulfonyl chloride.
Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. For example, excess chlorinating agents may lead to side products like disubstituted derivatives. Purification via recrystallization (e.g., using dichloromethane/hexane) is critical for isolating the target compound .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodioxole scaffold and sulfonyl chloride group. The chlorine atom’s electron-withdrawing effect shifts aromatic proton signals downfield (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1180 cm⁻¹ verify the sulfonyl chloride moiety.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) at m/z consistent with C₇H₄Cl₂O₄S.
Purity is assessed via HPLC (>95% area) using a reversed-phase C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can competing sulfonation and chlorination side reactions be minimized during synthesis?
- Methodological Answer :
- Temperature Control : Maintain sulfonation below 10°C to prevent polysulfonation.
- Stoichiometry : Use a 1:1 molar ratio of benzodioxole precursor to chlorosulfonic acid. Excess chlorinating agents (e.g., SOCl₂) should be added dropwise to avoid over-chlorination.
- By-Product Analysis : Monitor reactions using TLC or GC-MS to detect disubstituted derivatives (e.g., 5,6-dichloro analogs). Adjust reaction time or quenching methods (e.g., ice-water bath) to terminate side pathways .
Q. What strategies resolve contradictions in reactivity data during nucleophilic substitution reactions with amines?
- Methodological Answer :
- Competing Pathways : The sulfonyl chloride group reacts with primary amines to form sulfonamides, but steric hindrance or electron-deficient amines may lead to incomplete conversion.
- Optimization :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Add catalytic bases (e.g., triethylamine) to scavenge HCl and shift equilibrium toward product formation.
- Data Reconciliation : Compare kinetic studies (e.g., rate constants under varying pH) with computational models (DFT calculations) to explain discrepancies in reactivity .
Q. How does the compound’s stability under different pH and temperature conditions affect its utility in aqueous-phase reactions?
- Methodological Answer :
- Hydrolysis Studies : The sulfonyl chloride group hydrolyzes to sulfonic acid in aqueous media. Stability tests (e.g., 24-hour exposure to pH 2–12 buffers) show maximal stability at pH 4–6 (t₁/₂ > 8 hours).
- Temperature Dependence : At 25°C, hydrolysis is negligible (<5% degradation), but at 60°C, degradation exceeds 50% within 2 hours. Use anhydrous conditions or low temperatures for reactions requiring prolonged stability .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate.
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention due to risk of severe burns (GHS hazard codes H314-H318) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
